molecular formula C10H12FNO4 B14872039 (S)-2-Amino-2-(2,4-dihydroxybenzyl)-3-fluoropropanoic acid

(S)-2-Amino-2-(2,4-dihydroxybenzyl)-3-fluoropropanoic acid

Cat. No.: B14872039
M. Wt: 229.20 g/mol
InChI Key: PFNMZJLXOSGLIW-SNVBAGLBSA-N
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Description

(S)-2-Amino-2-(2,4-dihydroxybenzyl)-3-fluoropropanoic acid is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorinated propanoic acid backbone with an amino group and a dihydroxybenzyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2,4-dihydroxybenzyl)-3-fluoropropanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the condensation of 2,4-dihydroxybenzaldehyde with a suitable amino acid derivative, followed by fluorination and subsequent purification steps. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, chromatography, and recrystallization are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2,4-dihydroxybenzyl)-3-fluoropropanoic acid can undergo various chemical reactions, including:

    Oxidation: The dihydroxybenzyl moiety can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylic acid to an alcohol.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized compounds, expanding the utility of the original molecule.

Scientific Research Applications

(S)-2-Amino-2-(2,4-dihydroxybenzyl)-3-fluoropropanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications include drug development for targeting specific enzymes or receptors.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2,4-dihydroxybenzyl)-3-fluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroxybenzyl moiety can participate in hydrogen bonding and other interactions, while the fluorine atom may enhance binding affinity or alter the compound’s reactivity. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxybenzoic acid: Shares the dihydroxybenzyl moiety but lacks the amino and fluorinated propanoic acid groups.

    3-Fluoropropanoic acid: Contains the fluorinated propanoic acid backbone but lacks the dihydroxybenzyl and amino groups.

    Amino acids with aromatic side chains: Such as tyrosine, which has a phenolic group similar to the dihydroxybenzyl moiety.

Uniqueness

(S)-2-Amino-2-(2,4-dihydroxybenzyl)-3-fluoropropanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H12FNO4

Molecular Weight

229.20 g/mol

IUPAC Name

(2S)-2-amino-2-[(2,4-dihydroxyphenyl)methyl]-3-fluoropropanoic acid

InChI

InChI=1S/C10H12FNO4/c11-5-10(12,9(15)16)4-6-1-2-7(13)3-8(6)14/h1-3,13-14H,4-5,12H2,(H,15,16)/t10-/m1/s1

InChI Key

PFNMZJLXOSGLIW-SNVBAGLBSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)O)C[C@@](CF)(C(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1O)O)CC(CF)(C(=O)O)N

Origin of Product

United States

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